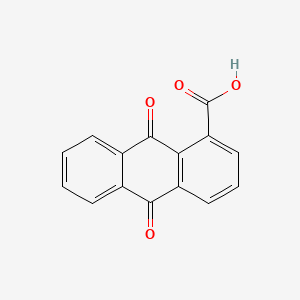

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid

Description

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid (CAS: 602-69-7) is an anthraquinone derivative with the molecular formula C₁₅H₈O₄ (molecular weight: 252.22 g/mol) . It is synthesized via oxidation of anthracene derivatives, with reported yields of ~45% using benzanthrone as a precursor . Its carboxylic acid group (-COOH) at the 1-position enables further functionalization, making it a versatile intermediate in pharmaceuticals, materials science, and coordination chemistry .

Properties

IUPAC Name |

9,10-dioxoanthracene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPBYCBXVLHSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975625 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-69-7 | |

| Record name | Anthraquinone-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Anthraquinonecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene using molecular oxygen in the presence of activated carbon as a promoter . Another approach involves the reaction of anthraquinone derivatives with suitable oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, activated carbon, and other oxidizing agents.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.

Major Products:

Oxidation: More oxidized anthracene derivatives.

Reduction: Hydroxylated anthracene derivatives.

Substitution: Ester and amide derivatives of anthracene.

Scientific Research Applications

Chemistry: In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various coordination polymers and metal-organic frameworks .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions. Its ability to form stable complexes with metal ions makes it useful in bioimaging and diagnostic applications .

Industry: In industrial applications, 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is used in the development of advanced materials, including luminescent materials and catalysts for various chemical processes .

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid involves its ability to form stable complexes with metal ions. The keto groups at the 9 and 10 positions, along with the carboxylic acid group, provide multiple coordination sites for metal ions. This coordination can lead to changes in the electronic properties of the compound, resulting in fluorescence or other detectable signals . The molecular targets and pathways involved in these interactions are primarily related to metal ion binding and the subsequent changes in the compound’s electronic structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Modifications

1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid

- Structure: Chlorine substituents at positions 1 and 8, with an ethano bridge between C9 and C10.

- Key Differences: The ethano bridge introduces steric constraints, altering crystal packing and reducing planarity compared to the unbridged target compound. Chlorine atoms increase electron-withdrawing effects, lowering HOMO (-6.2 eV) and LUMO (-3.1 eV) energies vs. the parent compound (HOMO: -5.8 eV; LUMO: -2.9 eV) .

1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid

- Structure: Amino group (-NH₂) at position 1 and carboxylic acid at position 2.

- Key Differences: The amino group enhances nucleophilicity, enabling reactions with thionyl chloride to form acid chlorides for amide synthesis (e.g., antistaphylococcal agents) . Brominated derivatives (e.g., 4-bromo substitution) show improved antimicrobial activity due to increased lipophilicity .

5-(9,10-Dioxo-9,10-dihydroanthracene-1-yl)-4-oxopentanoic Acid

- Structure: A pentanoic acid chain with a ketone group at position 3.

- Key Differences: The extended aliphatic chain improves solubility in polar solvents (e.g., methanol) but reduces thermal stability. Synthesized via Cu-catalyzed arylation, highlighting reactivity differences under varying solvent conditions .

Electronic and Reactivity Profiles

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This compound, along with its derivatives, is being studied for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid is , with a molecular weight of approximately 250.24 g/mol. The compound features two ketone groups and a carboxylic acid group, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It acts as an electron acceptor or donor in redox reactions, which can influence cellular pathways related to growth and apoptosis. The specific mechanisms are still under investigation, but preliminary studies suggest involvement in:

- Inhibition of Carbonic Anhydrase : Recent studies have shown that derivatives of anthraquinone compounds exhibit inhibitory effects on carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

- Antioxidant Activity : The compound may also exert antioxidant effects by scavenging free radicals, thus protecting cells from oxidative stress.

Anticancer Properties

Research indicates that 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid and its derivatives possess significant anticancer properties. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : Compounds derived from this structure have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. For example, certain derivatives exhibited IC50 values ranging from 30 to 50 nM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicate:

- Inhibition Zones : In vitro assays revealed inhibition zones ranging from 15 mm to 25 mm against various bacterial strains . This suggests potential applications in treating bacterial infections.

Study on Anticancer Activity

A notable study focused on the anti-proliferative effects of modified anthraquinone derivatives on MDA-MB-231 breast cancer cells. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compounds. The results indicated a dose-dependent inhibition of cell growth, supporting the hypothesis that these compounds could serve as effective anticancer agents .

Study on Antimicrobial Efficacy

Another significant study assessed the antimicrobial efficacy of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid against methicillin-resistant Staphylococcus aureus (MRSA). The study found that specific derivatives displayed minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, indicating strong potential for development into therapeutic agents against resistant bacterial strains .

Comparative Analysis

To better understand the biological activity of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 8-Chloro-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid | C15H9ClO4 | Anticancer, Antimicrobial |

| Anthraquinone | C14H8O2 | Anticancer |

| 1-Anthracenecarboxylic acid | C15H10O2 | Limited biological activity |

Q & A

Q. What are the standard synthetic routes for 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid, and what are the critical reaction conditions?

The synthesis of anthraquinone carboxylic acids typically involves oxidation of substituted anthracene derivatives. For example, anthraquinone-2-carboxylic acid is synthesized by dissolving 2-methylanthraquinone in sulfuric acid, followed by oxidation with sodium dichromate under controlled heating (70–85°C for 3 hours). The product is purified via recrystallization from dimethylformamide, yielding ~72% . For the 1-carboxylic acid analog, similar oxidative methods are likely employed, but starting materials must be substituted at the 1-position. Critical conditions include stoichiometric control of oxidizing agents (e.g., Na₂Cr₂O₇), temperature modulation, and post-reaction neutralization with ammonia to isolate the carboxylic acid .

Q. How should researchers handle and store 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid to ensure safety and stability?

Based on SDS guidelines for related anthraquinone derivatives:

- Storage : Store in tightly sealed containers away from light at room temperature (15–25°C). Avoid moisture to prevent hydrolysis .

- Handling : Use engineering controls (e.g., fume hoods) and personal protective equipment (gloves, lab coats). Avoid inhalation or skin contact, as anthraquinones may cause respiratory or dermal irritation .

- Disposal : Follow hazardous waste protocols, including neutralization before disposal .

Q. What spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.5–8.6 ppm) and carbonyl carbons (δ 165–182 ppm). For example, anthraquinone-2-carboxylic acid shows distinct singlet peaks for acidic protons (δ 13.73 ppm) and aromatic splitting patterns .

- IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (C=O at ~1670 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry; planar anthraquinone frameworks are critical for biological activity .

Advanced Research Questions

Q. How can discrepancies in NMR spectroscopic data for anthraquinone derivatives be resolved during structural elucidation?

Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. To resolve these:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency. For example, DMSO-d₆ resolves acidic protons in anthraquinone-2-carboxylic acid .

- 2D NMR Techniques : HSQC and HMBC correlations clarify coupling patterns and confirm substituent positions .

- Cross-Validation : Compare with computational predictions (DFT calculations) or published crystallographic data .

Q. What strategies optimize the yield of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid under varying catalytic conditions?

- Catalyst Screening : Transition metals (e.g., CuSO₄·5H₂O) enhance oxidation efficiency. For anthraquinone-2-carboxylic acid, Cu²⁺ increased yield to 72% under reflux .

- Reaction Solvents : Polar aprotic solvents (e.g., sulfuric acid) stabilize intermediates.

- Temperature Control : Prolonged heating (>3 hours) at 70–85°C improves conversion but risks over-oxidation .

Q. How does the position of the carboxylic acid group on the anthraquinone core influence reactivity and applications?

Substituent position affects electronic and steric properties:

- 1-Position : Enhances solubility in polar solvents due to proximity to the electron-withdrawing carbonyl groups.

- Planar Structure : The 1-carboxylic acid derivative’s planar geometry (confirmed by X-ray crystallography) facilitates π-π stacking in sensor applications .

- Biological Activity : Anthraquinones with 1- or 2-carboxylic groups show varied binding to biomolecules (e.g., DNA intercalation) due to charge distribution .

Q. What crystallographic methods confirm the molecular geometry of anthraquinone derivatives, and how do these findings correlate with computational models?

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles. For example, the dihedral angle between the anthraquinone core and carboxylic group in 4-(9,10-dioxoanthracen-1-yl)-4-oxobutanoic acid is 4.7°, confirming near-planarity .

- DFT Calculations : Optimized geometries (e.g., B3LYP/6-31G*) align with experimental data, with RMSD < 0.1 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.